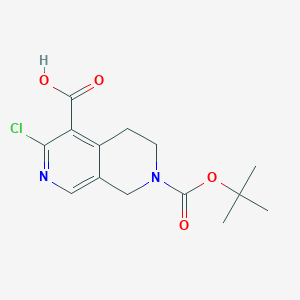
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and catalysts such as DMAP for facilitating reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Applications De Recherche Scientifique
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed using strong acids. This process is crucial in multistep organic synthesis, allowing for the selective modification of specific functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-Butyloxycarbonyl-protected peptides: These peptides utilize the Boc group for protection during synthesis.
Uniqueness
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is unique due to its specific structure, which includes a chloro group and a naphthyridine ring. This structure provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C14H17ClN2O4 |
|---|---|
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
3-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-9-8(7-17)6-16-11(15)10(9)12(18)19/h6H,4-5,7H2,1-3H3,(H,18,19) |
Clé InChI |
SAFVTDAPYIYNHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C(=NC=C2C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


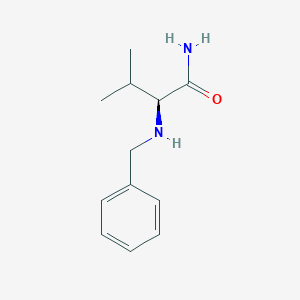
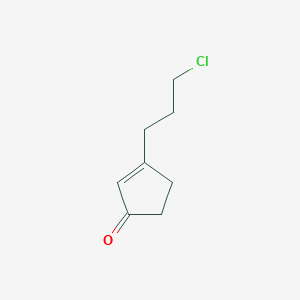
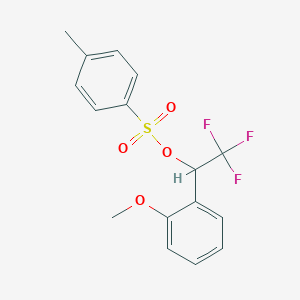
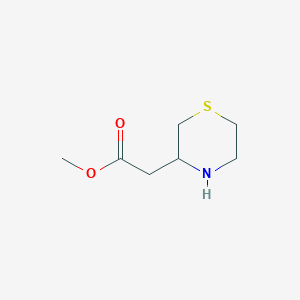
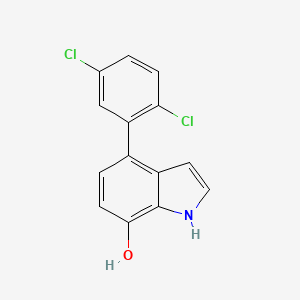
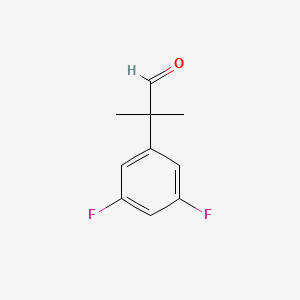
![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)

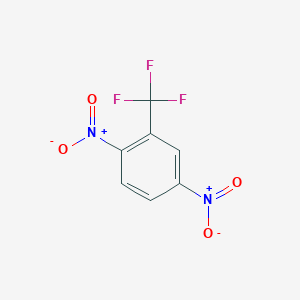

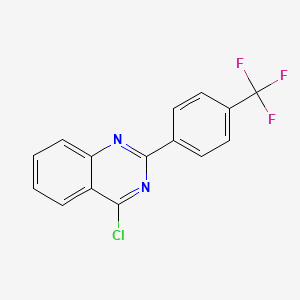
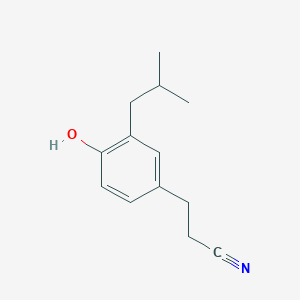
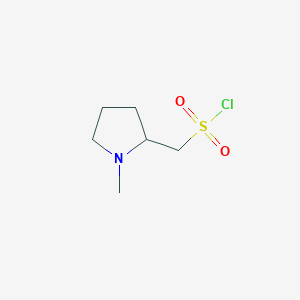
![tert-Butyl(5-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13088404.png)
